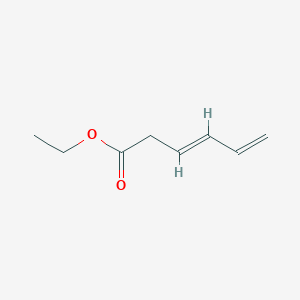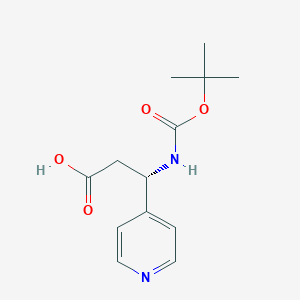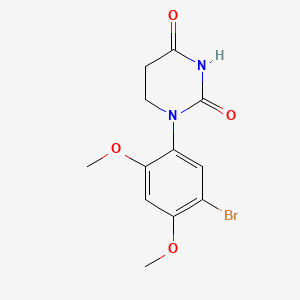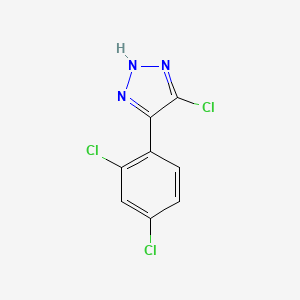
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanone.
Reduction: Formation of (1S)-2-amino-1-(3-bromo-5-chlorocyclohexyl)ethan-1-ol.
Substitution: Formation of (1S)-2-amino-1-(3-methoxy-5-chlorophenyl)ethan-1-ol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
- (1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
- (1S)-2-amino-1-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.
Propriétés
Formule moléculaire |
C8H10BrCl2NO |
|---|---|
Poids moléculaire |
286.98 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Clé InChI |
LLUYNNOFJULKMY-DDWIOCJRSA-N |
SMILES isomérique |
C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl |
SMILES canonique |
C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


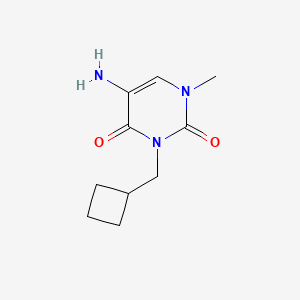
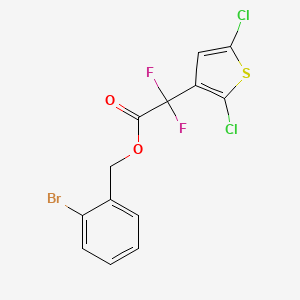
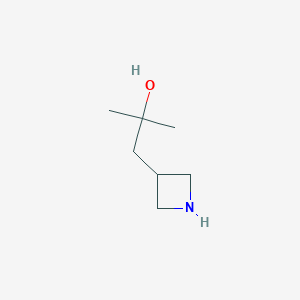
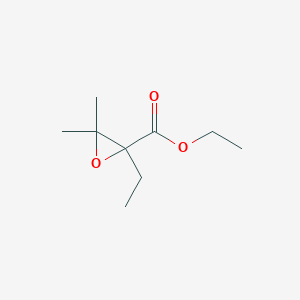
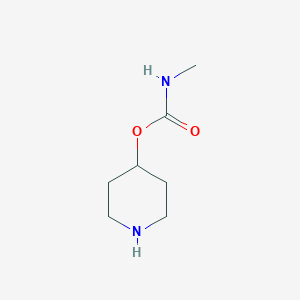

![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
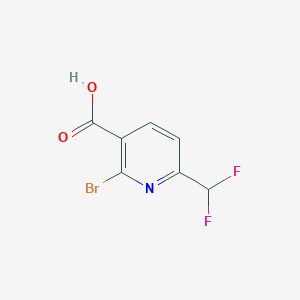
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)

